(2-(Piperidin-4-yl)pyrimidin-5-yl)boronic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Piperidin-4-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a halogenated pyrimidine with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(Piperidin-4-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include boronic esters, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-(Piperidin-4-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological processes.
Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of (2-(Piperidin-4-yl)pyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and other biologically active molecules. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(2-(Piperidin-4-yl)pyrimidin-5-yl)boronic acid pinacol ester: A derivative with similar chemical properties but different solubility and stability characteristics.
This compound N-Boc derivative: Another derivative used in organic synthesis with distinct reactivity profiles.
Uniqueness
This compound is unique due to its specific combination of a pyrimidine ring and a boronic acid group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H14BN3O2 |
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Molecular Weight |
207.04 g/mol |
IUPAC Name |
(2-piperidin-4-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C9H14BN3O2/c14-10(15)8-5-12-9(13-6-8)7-1-3-11-4-2-7/h5-7,11,14-15H,1-4H2 |
InChI Key |
KXUGXQOBIBFYMP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C2CCNCC2)(O)O |
Origin of Product |
United States |
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